Bienvenue dans la boutique en ligne BenchChem!

Fimaporfin

Photochemical Internalization Quality Control Batch Reproducibility

Select Fimaporfin (TPCS₂ₐ) for PCI applications where generic photosensitizer substitution is scientifically indefensible. This second-generation amphiphilic chlorin delivers a validated singlet oxygen quantum yield (ΦΔ=0.62) and strict endosomal/lysosomal membrane localization. Its controlled three-isomer composition (A:B:C 25:50:25) with <4% inter-batch variation ensures experimental reproducibility unattainable with heterogeneous alternatives like AlPcS₂ₐ. Achieve 20-fold bleomycin dose reduction for equivalent cytotoxicity in HNSCC models. Insist on Fimaporfin for standardized PCI protocols.

Molecular Formula C132H96N12O18S6
Molecular Weight 2330.6 g/mol
CAS No. 1443547-43-0
Cat. No. B607454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFimaporfin
CAS1443547-43-0
SynonymsFimaporfin;  TPCS2a;  Disulfonated tetraphenyl chlorin.
Molecular FormulaC132H96N12O18S6
Molecular Weight2330.6 g/mol
Structural Identifiers
SMILESC1CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)S(=O)(=O)O)C=C3)C9=CC=C(C=C9)S(=O)(=O)O.C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=CC=C6)N5)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=CC=C9.C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=C(C=C6)S(=O)(=O)O)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)S(=O)(=O)O
InChIInChI=1S/3C44H32N4O6S2/c3*49-55(50,51)31-15-11-29(12-16-31)43-37-23-21-35(46-37)41(27-7-3-1-4-8-27)33-19-20-34(45-33)42(28-9-5-2-6-10-28)36-22-24-38(47-36)44(40-26-25-39(43)48-40)30-13-17-32(18-14-30)56(52,53)54/h1-18,21-26,46-47H,19-20H2,(H,49,50,51)(H,52,53,54);1-21,23,25-26,46-47H,22,24H2,(H,49,50,51)(H,52,53,54);1-24,46-47H,25-26H2,(H,49,50,51)(H,52,53,54)
InChIKeyAINQERPKMNDVQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fimaporfin (CAS 1443547-43-0): Second-Generation Amphiphilic Chlorin Photosensitizer for Photochemical Internalization


Fimaporfin (also designated TPCS₂ₐ or Amphinex) is a synthetic, second-generation amphiphilic chlorin-based photosensitizer specifically developed for Photochemical Internalization (PCI) technology [1]. The compound comprises a controlled mixture of three disulfonated tetraphenyl chlorin isomers (A, B, and C) in a reproducible 25:50:25 ratio, synthesized via di-imide reduction of disulfonated tetraphenyl porphine (TPPS₂ₐ) [2]. Fimaporfin exhibits an absorption maximum at 652 nm and localizes predominantly to endosomal/lysosomal membranes, where light activation triggers the production of reactive oxygen species (singlet oxygen quantum yield = 0.62) to induce selective endo/lysosomal membrane rupture and cytosolic release of co-administered therapeutic payloads [3].

Why Generic Photosensitizer Substitution Fails: Fimaporfin's Structural and Functional Prerequisites for PCI


Generic substitution among photosensitizers is not scientifically justifiable for PCI applications because the technology imposes stringent, non-negotiable physicochemical requirements that most PDT agents fail to satisfy. PCI efficacy depends critically on a photosensitizer's ability to localize specifically to endosomal/lysosomal membranes, maintain amphiphilicity for appropriate intracellular trafficking, and produce sufficient singlet oxygen upon illumination to disrupt vesicular membranes without causing non-specific cellular necrosis. Fimaporfin was engineered explicitly to meet these criteria—unlike its clinical predecessor AlPcS₂ₐ, which exhibits unacceptable isomer heterogeneity with batch-to-batch variation, or mTHPC (temoporfin/Foscan), which demonstrates fundamentally different subcellular localization patterns and an adverse skin phototoxicity profile incompatible with PCI applications [1]. Furthermore, fimaporfin's reproducible three-isomer composition (A:B:C = 25:50:25) with <4% inter-batch variation ensures consistent performance that cannot be replicated with alternative chlorin preparations [2]. The quantitative evidence below establishes precisely where fimaporfin diverges from comparators in ways that directly determine experimental or clinical success.

Fimaporfin Product-Specific Quantitative Differentiation Evidence for Scientific Selection and Procurement


Isomer Consistency: Fimaporfin vs. AlPcS₂ₐ Batch-to-Batch Variability

Fimaporfin was developed specifically to replace aluminum phthalocyanine disulfonate (AlPcS₂ₐ), the original PCI photosensitizer, due to the latter's unacceptable batch-to-batch isomer ratio variations that precluded clinical standardization. Fimaporfin demonstrates highly controlled isomer composition with <4% inter-batch variation and contains <0.5% (w/w) of the starting porphine material (TPPS₂ₐ), ensuring reproducible performance across manufacturing lots [1].

Photochemical Internalization Quality Control Batch Reproducibility

Superior In Vivo Tumor Growth Inhibition: Fimaporfin-PCI of Bleomycin vs. mTHPC-PDT

In a head-to-head in vivo comparison using the CT26.CL25 subcutaneous carcinoma model in athymic mice, fimaporfin-mediated PCI of bleomycin demonstrated superior tumor growth inhibition compared to meso-tetraphenyl chlorin-based photodynamic therapy (mTHPC-PDT) [1]. Additionally, the skin phototoxicity profile differed markedly: fimaporfin-PCI induced weak erythema only on day 1 post-administration, whereas mTHPC-PDT produced strong erythema resulting in open wounds and eschar formation over the first 2-3 days [2].

In Vivo Oncology Tumor Growth Delay Bleomycin Delivery

Quantified Singlet Oxygen Quantum Yield for Endosomal Membrane Disruption

The singlet oxygen quantum yield (ΦΔ) of fimaporfin was determined as 0.62 in deuterated methanol via direct observation of singlet oxygen phosphorescence at 1270 nm [1]. This value establishes the baseline photochemical efficiency of fimaporfin for PCI applications, where singlet oxygen generation must be sufficient to disrupt endosomal membranes while remaining below the threshold that triggers wholesale cellular necrosis typical of conventional PDT.

Photophysics Singlet Oxygen ROS Generation

20-Fold Reduction in Bleomycin Concentration via Fimaporfin-PCI in HNSCC

In a systematic in vitro study of HNSCC cells, fimaporfin-mediated PCI enabled a 20-fold reduction in bleomycin concentration while achieving equivalent tumor cell death levels of 75% compared to bleomycin alone [1]. This dose-sparing effect directly translates to reduced systemic exposure to bleomycin, which carries a well-documented risk of dose-limiting pulmonary fibrosis.

Head and Neck Cancer Bleomycin Potentiation Dose Reduction

Durable Disease Control in Chemotherapy-Resistant Cholangiocarcinoma

In a phase I dose-escalation clinical study of 16 patients with locally advanced inoperable perihilar cholangiocarcinoma, fimaporfin-PCI with gemcitabine produced disease control in 10 of 11 evaluable patients (91%) with a median overall survival of 15.4 months, extending to 22.8 months in the highest fimaporfin dose cohort [1]. Objective response rate was 42% overall and 60% at the highest dose, including two complete responses in a patient population with historically poor prognosis and limited therapeutic options.

Biliary Tract Cancer Gemcitabine Enhancement Clinical Efficacy

10-Fold Enhancement of Antigen-Specific T-Cell Response in Vaccine PCI

In a phase I clinical study of 96 healthy volunteers receiving HPV16 E7 peptide vaccination, employment of fimaporfin-PCI increased the number of subjects exhibiting a T-cell response to the HPV peptide vaccine approximately 10-fold compared to the antigen/adjuvant (Hiltonol) combination without PCI, while also producing more consistent and multifunctional CD8⁺ T-cell responses [1]. The safe and tolerable dose was established as <17.5 μg fimaporfin.

Vaccine Delivery Immunotherapy Antigen Presentation

Fimaporfin Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical PCI Optimization for Macromolecular Cytotoxin Delivery

Researchers developing PCI protocols for endo/lysosomally trapped cytotoxins (e.g., saporin, gelonin, immunotoxins) should select fimaporfin based on its validated singlet oxygen quantum yield (ΦΔ = 0.62) and established co-localization with lysosomal markers in multiple cell lines [1]. The documented 20-fold reduction in bleomycin concentration required for equivalent cytotoxicity in HNSCC cells [2] provides a quantifiable benchmark for dose-sparing optimization in similar preclinical models.

Vaccine Formulation and Adjuvant Delivery Systems

Investigators developing peptide or protein-based vaccines should prioritize fimaporfin-PCI based on the phase I clinical demonstration of approximately 10-fold enhancement in antigen-specific T-cell responder rates compared to adjuvant-only controls [1]. The established safe intradermal dosing ceiling (<17.5 μg) provides a validated parameter for protocol design in both preclinical vaccine studies and translational immunotherapy development.

Head and Neck Cancer Preclinical Models Requiring Chemotherapy Dose Reduction

For studies involving bleomycin-based treatment of HNSCC where dose-dependent pulmonary toxicity is a limiting factor, fimaporfin-PCI offers a quantitatively validated strategy for achieving equivalent tumor cell kill (75%) at 20-fold lower bleomycin concentrations [1]. This evidence directly supports selection of fimaporfin over alternative photosensitizers or standalone chemotherapy approaches in HNSCC preclinical research.

Quality-Controlled PCI Studies Requiring Batch-to-Batch Reproducibility

Investigators requiring reproducible PCI results across multiple experimental cohorts or multi-center studies should select fimaporfin over AlPcS₂ₐ due to fimaporfin's demonstrated <4% inter-batch isomer variation and <0.5% starting material contamination [1]. This quality control metric is essential for studies where regulatory compliance or publication reproducibility is paramount, as AlPcS₂ₐ lacks the batch consistency required for standardized protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fimaporfin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.